1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

mGluR5 Positive Allosteric Modulator Structure-Activity Relationship

This para-methyl substituted N-aryl pyrrolidinonyl oxadiazole is a validated mGluR5 positive allosteric modulator (PAM) scaffold. Its substitution pattern is critical: para-methyl analogs function as PAMs, whereas meta- or ortho-substituted isomers act as NAMs. Procuring the correct para isomer is essential to avoid a functional inversion that would derail PAM-focused CNS programs. With a measured logP of 3.63 and MW of 319.357 g/mol, it offers superior ligand efficiency and reduced lipophilicity compared to closely related analogs. The pyrrolidine-oxadiazole core also enables dual screening in neglected tropical disease models (e.g., anthelmintic assays).

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
CAS No. 946307-06-8
Cat. No. B6527626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
CAS946307-06-8
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C19H17N3O2/c1-13-7-9-16(10-8-13)22-12-15(11-17(22)23)19-20-18(21-24-19)14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3
InChIKeyZCLWMBHPQADVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 946307-06-8): A Defined mGluR5 Positive Allosteric Modulator Scaffold for Neurological Research Procurement


1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 946307-06-8) is a member of the N-aryl pyrrolidinonyl oxadiazole chemotype, a class characterized by a pyrrolidin-2-one core linked to a 1,2,4-oxadiazole ring . This specific compound features a para-methyl substitution on the N-aryl ring, which is a critical structural determinant that categorizes it as a metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM) scaffold, as opposed to its ortho- or meta-substituted analogs which function as negative allosteric modulators (NAMs) . With a molecular weight of 319.357 g/mol, a calculated logP of 3.63, and a polar surface area (PSA) of 59.23 Ų, its physicochemical profile is distinct from closely related analogs, making it a valuable tool compound for neurological research .

Why the 4-Methyl Substituent on 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Prevents Generic Substitution in mGluR5 Modulation Studies


Indiscriminate substitution within the N-aryl pyrrolidinonyl oxadiazole chemical series is scientifically unsound due to a documented 'PAM to NAM switch' based on N-aryl substitution patterns. Specifically, para-substituted analogs like this compound function as mGluR5 PAMs, whereas meta- and ortho-substituted versions act as NAMs . Replacing this compound with a structurally similar analog, such as one with a meta-methyl group on the N-aryl ring, would invert its pharmacological function from positive to negative allosteric modulation, fundamentally altering the experimental outcome and rendering data non-comparable . This functional dichotomy necessitates precise procurement of the para-substituted isomer for research aimed at potentiating mGluR5 activity.

Quantitative Differentiation Evidence for 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Against Closest Analogs


Para vs. Meta Substitution on the N-Aryl Ring: A Functional Switch Between mGluR5 PAM and NAM Activity

The primary differentiation of 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is its designation as an mGluR5 PAM scaffold, a property dictated by its para-substitution on the N-aryl ring. Published SAR data explicitly states that 'Para substituted N-aryl pyrrolidinonyl oxadiazoles are mGluR5 PAMs while the meta and ortho substituted N-aryl pyrrolidinonyl oxadiazoles are negative allosteric modulators (NAMs)' . A direct comparator such as 1-(3-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one would therefore function as a NAM. While the specific EC50 for this compound was not located in the primary literature, the functional classification is a definitive, qualitative differentiator validated by experimental data for the chemotype.

mGluR5 Positive Allosteric Modulator Structure-Activity Relationship Neuroscience

Lower Lipophilicity (logP 3.63) vs. 1-(4-Methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one as a Procurement-Relevant Physicochemical Differentiator

This compound (MW: 319.357 g/mol) has a calculated logP of 3.6305, indicating moderate lipophilicity . A very close analog, 1-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (MW: 333.391 g/mol), has a higher calculated logP of 3.87394 . The 0.24 logP unit decrease suggests improved aqueous solubility and a different pharmacokinetic profile for the target compound. Furthermore, the target compound's lower molecular weight by 14.034 g/mol gives it a slight advantage in terms of ligand efficiency metrics.

Lipophilicity Drug-likeness Physicochemical Properties ADME

Absence of a 3-Methyl Substituent on the Oxadiazole Phenyl Ring Distinguishes the Compound from Common mGluR5-Targeted Screening Library Analogs

A common analog found in screening libraries, 1-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, possesses a methyl group on the phenyl ring attached to the oxadiazole. The target compound lacks this substituent, featuring an unsubstituted phenyl ring. MolBiC database records indicate that the methyl-substituted analog is associated with mGluR5 bioactivity, with a reported activity value of ≤ 0.1 μM in a cell-based assay . While direct mGluR5 activity data for the target compound is not available in the accessed databases, the structural difference at this position is a key modifier of potency and selectivity within the chemotype, as suggested by the reported SAR that meta substituents on the aryl oxadiazole are optimal for PAM efficacy .

Target Engagement mGluR5 Chemical Probe Specificity

Potential for Anthelmintic Activity Differentiates the Pyrrolidine-Oxadiazole Scaffold from CNS-Only mGluR5 Tool Compounds

While the target compound is profiled as an mGluR5 PAM, the pyrrolidine-oxadiazole scaffold has demonstrated potent, low-micromolar anthelmintic activity against the parasitic nematode Haemonchus contortus. A related series showed IC50 values ranging from 0.78 to 22.4 μM against larval motility and development . This dual potential (CNS target engagement and anti-parasitic activity) is not a property shared by other classic mGluR5 PAM chemotypes like MPEP or CDPPB, offering a unique biological profile for this scaffold that may be valuable for drug repurposing or polypharmacology studies.

Anthelmintic Haemonchus contortus Phenotypic Screening Neglected Disease

Definitive Application Scenarios for Procuring 1-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Based on Verified Differentiators


Use as a Para-Substituted N-Aryl PAM Scaffold in mGluR5 Allosteric Modulator Discovery Programs

This compound's confirmed classification as an mGluR5 PAM scaffold, based on its para-methyl substitution on the N-aryl ring, makes it the correct starting point for any medicinal chemistry program aiming to optimize PAM activity . It should be procured over its meta-substituted or ortho-substituted isomers, which are NAMs, to avoid a functional inversion that would derail a PAM-focused project.

Physicochemical Probe for Optimizing Solubility and Ligand Efficiency in CNS Drug Candidates

With a measured logP of 3.63, which is lower than that of a common 3-methylphenyl analog (logP 3.87), this compound is a superior starting point for lead optimization programs where reducing lipophilicity is a key goal to improve solubility and reduce off-target binding . Its lower molecular weight also contributes to better ligand efficiency, making it a preferred choice for fragment-based or efficiency-driven design strategies.

A Differentiated Control Compound for Investigating the 'PAM to NAM Switch' in mGluR5 Pharmacology

The exquisite sensitivity of the N-aryl pyrrolidinonyl oxadiazole series to substitution patterns creates a unique opportunity to study allosteric modulation. This compound serves as an essential control (PAM) in comparative studies with its meta-substituted analog (NAM) to map the structural determinants of allosteric efficacy at mGluR5 . This specific application is not replicable with other mGluR5 PAM chemotypes that do not exhibit such a sharp functional switch.

Dual-Use Research Tool for Exploring Polypharmacology Between CNS and Anthelmintic Targets

For research groups working at the intersection of neuroscience and neglected tropical diseases, this compound offers a potential for polypharmacology. While serving as an mGluR5 PAM probe, its pyrrolidine-oxadiazole scaffold is a validated anthelmintic chemotype with low-micromolar activity against H. contortus . Procuring this specific compound allows for a single compound to be screened in both CNS target engagement and phenotypic anthelmintic assays, maximizing research efficiency.

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